Home > Products > Screening Compounds P84521 > 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one - 310430-81-0

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Catalog Number: EVT-1726780
CAS Number: 310430-81-0
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one family, which is known for its pharmacological properties, including potential applications as enzyme inhibitors and therapeutic agents. The compound's structure includes a fused triazine and pyrrole ring system, contributing to its unique reactivity and biological interactions .

Source

The compound can be synthesized through various methods, with significant literature documenting its preparation and applications in scientific research. It serves as a key intermediate in the synthesis of other heterocyclic compounds and has demonstrated potential as an inhibitor of phosphoinositide 3-kinase (PI3K) and other molecular targets .

Classification

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is classified as a heterocyclic organic compound. Its classification within the broader category of triazines highlights its significance in both synthetic and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several synthetic routes:

  1. Nucleophile-Induced Rearrangement: This method involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines.
  2. Regioselective Intramolecular Cyclization: This approach utilizes 1,2-biscarbamoyl-substituted 1H-pyrroles to form the triazine ring.
  3. Multistep Synthesis: Various multistep protocols have been developed that incorporate different reagents and conditions to yield the desired product .

Technical Details

The synthetic strategies often include the use of specific catalysts or reagents to facilitate reactions under mild conditions. For example, a common route involves treating pyrrole derivatives with formamidine acetate in the presence of triethylamine to promote cyclization and formation of the triazine structure .

Molecular Structure Analysis

Structure

The molecular structure of 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one features a fused ring system consisting of a pyrrole and a triazine moiety. The presence of a methyl group at the 6-position contributes to its stability and reactivity.

Data

The compound's molecular formula is C7H7N5OC_7H_7N_5O, with a molecular weight of approximately 177.16 g/mol. The structural formula can be represented as follows:

Molecular Structure C7H7N5O\text{Molecular Structure }\text{C}_7\text{H}_7\text{N}_5\text{O}
Chemical Reactions Analysis

Types of Reactions

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one participates in various chemical reactions:

  • Oxidation: This compound can be oxidized to form different derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify functional groups using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for structural modifications using reagents such as sodium methoxide or potassium hydroxide .

Common Reagents and Conditions

Reactions typically require specific conditions tailored to achieve optimal yields. For instance:

  • Oxidation reactions may require controlled temperatures and specific concentrations of oxidizing agents.
  • Substitution reactions often proceed under basic conditions to enhance nucleophilicity.
Mechanism of Action

The mechanism of action for 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one primarily involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is crucial in various cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, the compound may exert antiproliferative effects on certain cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically appears as a yellow powder with a melting point ranging from approximately 190 °C to 195 °C. Its solubility varies depending on the solvent used but generally shows reasonable solubility in polar solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows for various modifications through oxidation and substitution reactions.

Applications

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has numerous applications in scientific research:

  • Medicinal Chemistry: It has been investigated for its potential therapeutic roles as an enzyme inhibitor.
  • Biochemical Studies: The compound serves as a valuable tool in studying cellular signaling pathways due to its inhibitory effects on PI3K.
  • Material Science: Its unique structure makes it useful in developing new materials with specific chemical properties .
Introduction to Pyrrolotriazinone Scaffolds in Medicinal Chemistry

Structural Significance of Pyrrolo[2,1-f][1,2,4]triazin-4-one Derivatives

The 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one represents a structurally refined and pharmaceutically significant heterocyclic system. This bicyclic framework integrates a pyrrole ring fused to a partially reduced 1,2,4-triazin-4-one, creating a planar, electron-rich system capable of diverse non-covalent interactions essential for target binding. The core structure features several critical attributes for molecular recognition:

  • Bicyclic Planarity & Bioisosterism: The scaffold exhibits pronounced planarity and electronic distribution mimicking purine bases, enabling effective binding within enzymatic active sites targeting nucleotide substrates, particularly kinases and viral polymerases [1] . This bioisosteric relationship underpins its frequent application in nucleoside/nucleotide analog design, exemplified by remdesivir's pyrrolotriazine component targeting viral RNA-dependent RNA polymerases (RdRp) [1] [3].
  • Hydrogen Bonding Capacity: The lactam (4-one) functionality provides key hydrogen bond acceptor (carbonyl oxygen) and donor (N3-H) sites. The adjacent nitrogen atoms (N1, N2) within the triazine ring further enhance hydrogen bond acceptor potential. This multifaceted H-bonding profile facilitates interactions with conserved residues in target proteins, such as the hinge region of kinases or catalytic residues in viral enzymes [1] [4] .
  • Electronic Properties & Tautomerism: The conjugated system across the fused rings imparts distinct electronic properties. The presence of the lactam and the triazine nitrogens allows for potential tautomerism, influencing electron density distribution and dipole moment, which can be fine-tuned through substitution to optimize target binding [4] [6].
  • Synthetic Versatility: The scaffold offers multiple vectors for derivatization (C2, C3, C5, C6, C7, N1), enabling extensive Structure-Activity Relationship (SAR) exploration. The C6 methyl group in the specific compound 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one serves as a fundamental substituent influencing electron density, steric bulk, and metabolic stability, often acting as a starting point for further functionalization (e.g., oxidation to aldehyde, introduction of aryl/heteroaryl ketones) [1] [2] [4]. Synthetic access often leverages cyclization strategies starting from functionalized pyrroles or via bromohydrazone intermediates [1] [3] [6].

Table 1: Biologically Active Derivatives Based on the Pyrrolo[2,1-f][1,2,4]triazin-4-one Core

Compound Name/Key SubstituentsBiological Target/ActivitySignificance/ApplicationReference
Remdesivir (C-Nucleoside analog)Viral RNA-dependent RNA Polymerases (RdRp) (e.g., Ebola, SARS-CoV-2, Norovirus)Broad-spectrum antiviral; Emergency Use Authorization for COVID-19 treatment [1] [3]
Brivanib Alaninate (BMS-540215)VEGFR-2, FGFR1 (Dual inhibitor)Antiangiogenic/Antitumor agent; FDA-approved (2011) for hepatocellular carcinoma [1] [4]
C6-Aryl/Heteroaryl Ketones (e.g., R = Pyridyl)p38α MAP KinasePotent, orally active anti-inflammatory agents; Efficacy in acute/chronic inflammation models [2]
Dimethyl 4-(4-Methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylateInfluenza A (H1N1) NeuraminidaseHigh antiviral activity (IC50 4 µg/mL) and Selectivity Index (SI 188)
4-Aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosidesHuman and Murine Norovirus RdRpDemonstrated anti-norovirus activity [1]
Derivatives with morpholine/isobutyl substituentsKinase Inhibition (c-Met, VEGFR-2, ALK, IGF-1R, Aurora kinases etc.)Diverse anticancer agents; Several candidates in clinical trials (e.g., BMS-690514, BMS-599626) [1] [4]

Table 2: Key Synthetic Strategies for Pyrrolo[2,1-f][1,2,4]triazin-4-one Derivatives

Synthetic ApproachKey Starting Materials/ReagentsAdvantages/LimitationsTypical Derivatives Accessible
From Pyrrole DerivativesN-Unsubstituted pyrroles (e.g., 1); O-(2,4-dinitrophenyl)hydroxylamine (DnpONH2), NH2Cl, NaH; Formamide, POCl3Most common route; Versatile for introducing substituents on pyrrole ring; Can require harsh conditions2,4-Disubstituted; 4-Chloro derivatives (e.g., 10, 14, 29) [1] [3] [6]
Via Bromohydrazone2-Bromo-1,1-dimethoxyethane (30); NH2NHCbz; Sodium diethyl oxaloacetate; H3PO4, Formamidine acetatePractical multi-step synthesis; Good regiocontrol; Amenable to scale-upUnsubstituted or C6/C7 alkyl substituted cores (e.g., 35) [1] [3]
1,3-Dipolar CycloadditionN(1)-Ethyl-1,2,4-triazinium tetrafluoroborates; Dimethyl acetylenedicarboxylate (DMAD)Efficient for constructing 2,4-disubstituted pyrrolotriazines; Good functional group tolerance2,4-Diaryl/Heteroaryl substituted (e.g., Antiviral dicarboxylates)
Multistep Synthesis (Nucleosides)Glycosyl donors; Functionalized pyrrolotriazine bases; Protecting group chemistryEssential for C-nucleoside analogs (e.g., Remdesivir); Technically challenging; Low yields oftenC-Nucleoside analogs with C-C glycosidic bond [1] [3]
Transition Metal Mediated SynthesisHalogenated intermediates (e.g., 15, 19); Suzuki, Chan-Lam coupling catalysts (Pd, Cu)Enables introduction of (hetero)aryl groups at challenging positions (e.g., C7, C5); Requires specialized catalysts7-Aryl, 5-Aldehyde derivatives (e.g., 21, 23) [1] [3] [4]

Historical Evolution and Underexplored Potential of Pyrrolotriazinones in Drug Discovery

The journey of pyrrolo[2,1-f][1,2,4]triazin-4-ones in drug discovery reflects a trajectory from obscurity to strategic importance, driven by evolving synthetic capabilities and target-driven design:

  • Early Synthesis and Limited Exploration: The core pyrrolo[2,1-f][1,2,4]triazine system was first synthesized in the late 1970s. However, initial interest was limited due to synthetic challenges and a lack of identified compelling biological activities. For decades, it remained primarily an academic curiosity within heterocyclic chemistry [1] [3].
  • Kinase Inhibitor Era and Scaffold Validation: A significant resurgence began in the early 2000s, propelled by the discovery that derivatives, particularly those substituted at C4 (often chloro or anilino) and C6/C7, exhibited potent inhibition against key kinase targets. Brivanib alaninate (BMS-540215), targeting VEGFR-2 and FGFR1, emerged as a landmark achievement, gaining FDA approval in 2011 for hepatocellular carcinoma. This success validated the scaffold's potential as a privileged structure in oncology, specifically in anti-angiogenesis. Numerous other derivatives entered clinical development targeting kinases like ALK (e.g., compounds from Mesaros et al.), EGFR/HER2 (e.g., BMS-690514, BMS-599626), c-Met, and Aurora kinases [1] [4]. The C6-ketone derivatives, discovered around 2011, marked a significant advancement in developing orally bioavailable p38α MAPK inhibitors for inflammation [2].
  • Antiviral Breakthrough and Platform Expansion: The landscape shifted dramatically with the development of remdesivir. Its pyrrolotriazine-containing monophosphate prodrug acts as an RdRp inhibitor, demonstrating broad-spectrum activity against RNA viruses. Its emergency use authorization for COVID-19 in 2020 brought unprecedented attention to the scaffold's potential beyond oncology. Concurrently, research identified 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides as inhibitors of human and murine norovirus RdRp, further solidifying the scaffold's relevance in antiviral drug discovery [1] [3]. Recent work also identified non-nucleoside analogs, like the dicarboxylate derivatives targeting influenza neuraminidase with high selectivity indices, demonstrating the scaffold's versatility against diverse viral targets .
  • Underexplored Potential and Future Directions: Despite these successes, significant potential remains untapped:
  • Beyond Kinases and Antivirals: Exploration for other therapeutic areas (e.g., CNS disorders, antibacterial, antifibrotic) is nascent. The D-amino acid oxidase (DAAO) inhibitory activity observed in structurally related triazine-diones [5] hints at potential neuropharmacological applications for pyrrolotriazinones, warranting investigation.
  • Targeted Protein Degradation: The planar, heteroaromatic nature makes the scaffold an excellent candidate for incorporation into Proteolysis Targeting Chimeras (PROTACs) or Molecular Glues, particularly for kinase or viral protein targets, a direction scarcely explored.
  • Macrocyclic Derivatives: Constraining flexible substituents (e.g., C6 side chains) into macrocycles could enhance potency, selectivity, and pharmacokinetic properties, a strategy underutilized with this core [4].
  • Exploiting Novel Binding Modes: While hinge binding in kinases and nucleotide mimicry in RdRp are established, molecular docking studies (e.g., against influenza neuraminidase ) suggest potential for novel binding modes within this target family and others, guiding rational design.
  • Advanced Prodrug Strategies: The success of remdesivir hinges on sophisticated prodrug technology to deliver the nucleoside monophosphate. Applying similar or novel prodrug approaches (beyond the alaninate in brivanib) to other pyrrolotriazinone pharmacophores could overcome limitations in absorption, distribution, or activation, significantly broadening their applicability [1] [3].

Table 3: Historical Milestones in Pyrrolo[2,1-f][1,2,4]triazin-4-one Drug Discovery

Time PeriodKey DevelopmentsTherapeutic FocusImpact
Late 1970sFirst reported synthesis of pyrrolo[2,1-f][1,2,4]triazine coreAcademic ChemistryEstablishment of core synthetic methods; Limited biological evaluation
Early 2000sDiscovery of potent VEGFR-2 inhibitors (e.g., Brivanib precursors)Oncology (Angiogenesis)Validation as kinase inhibitor scaffold; Initiation of extensive medicinal chemistry programs
~2005-2015Expansion to multiple kinase targets (ALK, EGFR, HER2, c-Met, IGF-1R, Aurora etc.); FDA approval of Brivanib Alaninate (2011); Discovery of C6-ketones as p38α inhibitors (2011)Oncology, InflammationDiversification of chemical space; Clinical proof-of-concept achieved (Brivanib); Scaffold established as privileged for protein targets
~2015-PresentDevelopment of Remdesivir (GS-5734); Identification of anti-norovirus C-nucleosides; Discovery of non-nucleoside influenza neuraminidase inhibitorsInfectious Diseases (Viral)Breakthrough in antiviral therapy (Remdesivir for Ebola/COVID-19); Expansion beyond kinase inhibition; High selectivity indices against influenza
Future (Underexplored)Exploration for CNS, antibacterial indications; PROTAC/Molecular Glue development; Macrocyclic derivatives; Novel binding mode exploitation; Advanced prodrug strategiesMultiplePotential to address unmet medical needs; Enhanced efficacy and drug-like properties; Broader therapeutic application

The 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, therefore, embodies a core structure of enduring significance. Its historical evolution from synthetic novelty to a platform for FDA-approved drugs across oncology and virology underscores its strategic value. The untapped potential in novel therapeutic areas, advanced modalities like targeted protein degradation, and refined targeting strategies positions this scaffold for continued innovation in drug discovery. Future research will likely focus on leveraging its versatile chemistry and proven biological relevance to address increasingly complex therapeutic challenges.

List of Compounds Mentioned:

  • 6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
  • Remdesivir
  • Brivanib Alaninate (BMS-540215)
  • BMS-690514
  • BMS-599626
  • Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate
  • 4-Aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides
  • Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (10)
  • 2-(Methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile (38)
  • Pyrrolotriazine 35 (via Bromohydrazone route)

Properties

CAS Number

310430-81-0

Product Name

6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

IUPAC Name

6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-2-6-7(11)8-4-9-10(6)3-5/h2-4H,1H3,(H,8,9,11)

InChI Key

FJNZOHCXRWTYEX-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C1)C(=O)NC=N2

Canonical SMILES

CC1=CN2C(=C1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.